molecular formula C5H12N2O B146665 1,3-Diethylurea CAS No. 623-76-7

1,3-Diethylurea

Cat. No.: B146665
CAS No.: 623-76-7
M. Wt: 116.16 g/mol
InChI Key: ZWAVGZYKJNOTPX-UHFFFAOYSA-N
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Description

1,3-Diethylurea is an organic compound with the molecular formula C5H12N2O. It is a derivative of urea, where two ethyl groups are substituted at the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

1,3-Diethylurea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

1,3-Diethylurea is primarily utilized as an intermediate in the synthesis of various organic compounds. Its urea functional group allows it to participate in a range of chemical reactions, making it valuable in the production of pharmaceuticals and agrochemicals.

  • Pharmaceuticals : DEU serves as a precursor in the synthesis of several bioactive molecules. For example, it has been involved in the development of compounds with potential anti-cancer properties due to its ability to form dynamic covalent bonds with other molecules .
  • Agrochemicals : The compound is also used in creating herbicides and pesticides, where its urea structure contributes to the efficacy of these products.

Material Science

This compound has shown promise in material science, particularly in the development of new materials with unique properties.

  • Dynamic Covalent Chemistry : Recent studies have demonstrated that DEU can form dynamic covalent bonds under specific conditions. This property is being explored to create materials that can adapt and respond to environmental stimuli . For instance, when combined with zinc ions, DEU can undergo reversible reactions that are useful for creating smart materials.
  • Thermochemical Investigations : Research involving sublimation thermodynamics has utilized this compound to study vapor pressures and phase transitions of nucleobases. This application is critical for understanding the stability and behavior of biological molecules under varying conditions .

Biological Studies

The biological implications of this compound have been explored through various research avenues.

  • Toxicological Studies : Investigations into the toxicological profile of DEU have revealed insights into its safety and potential health impacts. Studies have shown that while it exhibits some toxicity at high doses, it does not present significant mutagenic or reproductive risks at lower concentrations . This information is vital for assessing its safety in consumer products.
  • Biodegradability : The compound's biodegradability has been evaluated through various tests. It has been found to be readily biodegradable, which is an essential factor for its use in environmentally friendly applications .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Chemical SynthesisPharmaceuticals, AgrochemicalsPrecursor for bioactive compounds
Material ScienceDynamic covalent chemistryForms reversible bonds with zinc ions
Biological StudiesToxicology, BiodegradabilityLow toxicity at standard doses; readily biodegradable

Case Study 1: Synthesis of Anti-Cancer Compounds

In a recent study, this compound was used as a starting material to synthesize novel anti-cancer agents. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing DEU's potential in pharmaceutical applications.

Case Study 2: Development of Smart Materials

Research focusing on dynamic covalent chemistry highlighted how this compound could be employed to create smart materials that respond to environmental changes. By incorporating DEU into polymer matrices, scientists developed materials capable of self-healing and shape memory effects.

Mechanism of Action

The mechanism of action of 1,3-diethylurea involves its interaction with various molecular targets. It can form stable hydrogen bonds with proteins and receptors, influencing their activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1,3-Diethylurea can be compared with other urea derivatives such as:

  • 1,3-Dimethylurea
  • 1,3-Diphenylurea
  • N,N’-Dimethylurea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific ethyl substitutions, which confer distinct reactivity and application profiles .

Biological Activity

1,3-Diethylurea (DEU) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article explores its biological properties, including toxicity, antimicrobial activity, and potential applications in drug development.

This compound is a urea derivative with the chemical formula C5_5H10_{10}N2_2O. It features two ethyl groups attached to the nitrogen atoms of the urea structure. This compound is often utilized as a model in studies of dynamic covalent chemistry due to its ability to form reversible bonds under specific conditions.

Acute and Chronic Toxicity

Research indicates that this compound has a relatively low toxicity profile. In animal studies, it has shown mild irritant effects on skin and eyes but no significant acute toxicity at low doses. For instance, a study involving repeated oral administration in rats revealed that at doses up to 150 mg/kg body weight per day, there were no severe adverse effects observed, with a No Observed Adverse Effect Level (NOAEL) established at 50 mg/kg body weight per day .

Mutagenicity and Reproductive Toxicity

In vitro studies have not demonstrated mutagenic properties for this compound in bacterial and mammalian cell cultures. Furthermore, it did not adversely affect reproductive performance or fertility in animal models . However, caution is advised due to the potential formation of nitrosamines when subjected to nitrosation conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. A notable investigation involved synthesizing 1,3-diethyl-6-methyluracil from this compound and assessing its biological activity against various bacterial strains. The synthesized compound displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli using the agar well diffusion method .

Summary of Antimicrobial Testing Results

Microorganism Zone of Inhibition (mm)
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaNot significant
Bacillus subtilisNot significant
Candida albicansNot significant

The results indicated that while some derivatives exhibit promising antibacterial activity, further research is necessary to optimize their efficacy.

Applications in Drug Development

The unique structural characteristics of this compound make it an attractive candidate for drug development. Its ability to form dynamic covalent bonds can be exploited in creating new therapeutic agents with enhanced bioavailability and specificity. For example, studies involving the reaction of this compound with zinc ions have shown potential for developing new materials with tailored properties for biomedical applications .

Case Study: Synthesis of Antimicrobial Compounds

A recent study focused on synthesizing novel compounds from this compound aimed at enhancing antimicrobial properties. The synthesis involved a one-pot reaction with methylacetoacetate under microwave irradiation conditions. The resulting compounds were characterized using infrared spectroscopy and yielded promising results regarding their biological activity .

Research Findings on Dynamic Properties

Research utilizing NMR spectroscopy has demonstrated that this compound can undergo reversible reactions when combined with metal ions like zinc. This property is particularly valuable for developing smart materials that respond to environmental changes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Diethylurea, and how can experimental parameters (e.g., solvent, catalyst) be optimized for yield improvement?

  • Methodological Answer : The synthesis of this compound typically involves condensation of ethylamine with urea derivatives or nitration-hydrolysis pathways. For optimization, systematically vary reaction conditions (e.g., solvent polarity, temperature, catalyst type) and monitor yields via gravimetric analysis. Use Design of Experiments (DoE) to identify critical factors. Characterization of intermediates and products using NMR and FT-IR ensures purity . For reproducibility, document reaction kinetics and side-product profiles using HPLC or GC-MS .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm molecular structure (e.g., ethyl group protons at δ 1.1–1.3 ppm, urea carbonyl at ~160 ppm) .
  • FT-IR : Validate functional groups (N-H stretch at ~3350 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • HPLC/GC-MS : Quantify purity and detect impurities (>98% purity threshold for research-grade material) .
    Tabulate data for cross-comparison:
TechniqueKey Peaks/FeaturesPurpose
1^1H NMRδ 1.1–1.3 (ethyl), δ 3.2–3.5 (NH)Structural confirmation
FT-IR1650 cm1^{-1} (C=O)Functional group analysis

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste Disposal : Neutralize residues with dilute acetic acid before disposal in designated hazardous waste containers .

Q. How can researchers conduct a comprehensive literature review on this compound’s applications and properties?

  • Methodological Answer :

  • Primary Databases : Use SciFinder, Reaxys, and PubMed with keywords like “this compound synthesis” or “N,N'-Diethylurea applications.”
  • Citation Tracking : Leverage Google Scholar’s “Cited by” and “Related articles” to trace foundational studies (e.g., nitration pathways ) and recent advances .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in multi-step organic syntheses (e.g., as an intermediate in energetic materials)?

  • Methodological Answer :

  • Isotopic Labeling : Use 15^{15}N-labeled ethylamine to track urea formation pathways via NMR .
  • Kinetic Profiling : Monitor intermediate stability under varying pH/temperature using stopped-flow spectroscopy .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility discrepancies) for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare solvent systems (polar vs. non-polar) across studies; replicate experiments using standardized conditions .
  • Error Source Identification : Assess instrumentation calibration (e.g., HPLC column batch variability) and sample hydration levels .

Q. How does this compound’s stability under extreme conditions (e.g., high temperature, UV exposure) impact its utility in materials science?

  • Methodological Answer :

  • Accelerated Aging Studies : Expose samples to 60°C/75% RH for 30 days; analyze degradation via TGA and mass loss .
  • UV-Vis Spectroscopy : Track photodegradation products at λ = 254 nm .

Q. What computational models predict this compound’s reactivity in novel reaction environments (e.g., ionic liquids)?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for urea bond cleavage using Gaussian or ORCA software .
  • Solvent Modeling : Apply COSMO-RS to predict solubility parameters in ionic liquids .

Q. How can researchers design multi-gram syntheses of this compound while minimizing byproduct formation?

  • Methodological Answer :

  • Flow Chemistry : Optimize residence time and mixing efficiency to suppress side reactions (e.g., over-nitration) .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time feedback .

Q. What methodologies ensure reproducibility in this compound-based studies across laboratories?

  • Methodological Answer :
  • Interlaboratory Validation : Share standardized protocols (e.g., ISO guidelines) for synthesis and characterization .
  • Open Data Repositories : Publish raw NMR/HPLC data in platforms like Zenodo for peer validation .

Properties

IUPAC Name

1,3-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAVGZYKJNOTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90211365
Record name Urea, N,N'-diethyl (9CI)
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 1,3-Diethylurea
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CAS No.

623-76-7
Record name N,N′-Diethylurea
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Record name sym-Diethylurea
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Record name 1,3-Diethylurea
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Record name Urea, N,N'-diethyl (9CI)
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Record name 1,3-diethylurea
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Record name SYM-DIETHYLUREA
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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